molecular formula C14H16Cl2N2O2 B14368369 {5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid CAS No. 92298-15-2

{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid

Cat. No.: B14368369
CAS No.: 92298-15-2
M. Wt: 315.2 g/mol
InChI Key: XEXPXBJRHZAJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an indole ring substituted with a bis(2-chloroethyl)amino group and an acetic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid typically involves the reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine hydrochloride . This intermediate is then reacted with an indole derivative under specific conditions to yield the desired compound. The reaction conditions often include controlled temperatures and the use of solvents such as chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The bis(2-chloroethyl)amino group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)amino group is known to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The indole ring structure allows the compound to engage in π-π interactions and hydrogen bonding with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid include other indole derivatives and compounds containing bis(2-chloroethyl)amino groups. Examples include:

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Bis(2-chloroethyl)amine hydrochloride: An intermediate used in the synthesis of various organic compounds.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual functionality as both an indole derivative and a bis(2-chloroethyl)amino compound makes it a versatile and valuable compound for research and industrial applications .

Properties

CAS No.

92298-15-2

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

2-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C14H16Cl2N2O2/c15-3-5-18(6-4-16)11-1-2-13-12(8-11)10(9-17-13)7-14(19)20/h1-2,8-9,17H,3-7H2,(H,19,20)

InChI Key

XEXPXBJRHZAJJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.